molecular formula C15H11N3O5S B12516376 2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide CAS No. 685905-86-6

2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide

Cat. No.: B12516376
CAS No.: 685905-86-6
M. Wt: 345.3 g/mol
InChI Key: ACOMTBNRNLAMGM-UHFFFAOYSA-N
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Description

2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide is a chemical compound with a complex structure that includes both hydroxyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of solid acid catalysts and ultrasonic irradiation can be scaled up for industrial applications, ensuring efficient and sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions to form various products.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The nitro and hydroxyl groups play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study for various applications.

Properties

CAS No.

685905-86-6

Molecular Formula

C15H11N3O5S

Molecular Weight

345.3 g/mol

IUPAC Name

N-[(2-hydroxybenzoyl)carbamothioyl]-2-nitrobenzamide

InChI

InChI=1S/C15H11N3O5S/c19-12-8-4-2-6-10(12)14(21)17-15(24)16-13(20)9-5-1-3-7-11(9)18(22)23/h1-8,19H,(H2,16,17,20,21,24)

InChI Key

ACOMTBNRNLAMGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC(=O)C2=CC=CC=C2O)[N+](=O)[O-]

Origin of Product

United States

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